molecular formula C14H18ClNO2 B13504796 Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13504796
M. Wt: 267.75 g/mol
InChI Key: ZCKWSMQIRTXZLH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester compound featuring a 2-chloro-4-methylphenyl substituent at the 4-position of the pyrrolidine ring and an ethyl ester group at the 3-position. This structure combines a heterocyclic scaffold with aromatic and halogenated moieties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-3-18-14(17)12-8-16-7-11(12)10-5-4-9(2)6-13(10)15/h4-6,11-12,16H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWSMQIRTXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or amino alcohols as precursors. One common approach is the cyclization of γ-amino acids or their derivatives under dehydrating conditions. Alternatively, reductive amination of γ-keto esters followed by ring closure is employed.

Esterification to Ethyl Carboxylate

The ester group at the 3-position of the pyrrolidine ring is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of amino acid derivatives as starting materials. Conditions involve acidic or basic catalysis, often under reflux with ethanol or ethylating agents.

Detailed Preparation Protocols

Example Synthetic Route (Literature-Informed)

Step Reagents/Conditions Description Outcome/Notes
1 Starting material: 2-chloro-4-methylbenzaldehyde Formation of imine with amino acid derivative Imine intermediate formation
2 Reductive amination using NaBH4 or catalytic hydrogenation Reduction of imine to amine Pyrrolidine ring precursor
3 Cyclization under dehydrating conditions (e.g., POCl3 or PCl5) Ring closure to form pyrrolidine Formation of pyrrolidine core
4 Esterification with ethanol and acid catalyst (e.g., H2SO4) Introduction of ethyl ester group Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

Chlorination Step Insights

While direct chlorination of the aromatic ring is possible, selective chlorination is often achieved via controlled conditions:

  • Use of chlorine sources such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
  • Temperature control between 20–30 °C to avoid over-chlorination.
  • Use of solvents like dichloromethane or dichloroethane to moderate reaction rate.

This is analogous to the chlorination procedures described in related pyrazole carboxylate preparations, where hydrogen peroxide and hydrochloric acid in dichloroethane were used to introduce chlorine selectively.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes/References
Pyrrolidine ring formation Cyclization with POCl3 at 60–80 °C Efficient ring closure, moderate yield
Aromatic chlorination NCS or HCl/H2O2 in dichloroethane, 20–30 °C Selective mono-chlorination
Esterification Ethanol, H2SO4 catalyst, reflux 80–100 °C High yield, mild conditions
Solvent Dichloromethane, toluene, or diethylene glycol dimethyl ether Solvent choice affects reaction rate

Research Findings and Source Diversity

  • Patent CN106187894A describes chlorination methods for related heterocyclic esters using hydrogen peroxide and hydrochloric acid in dichloroethane, emphasizing temperature control and reagent ratios for selective chlorination.
  • Patent US6399781B1 details processes for making chlorinated methylpyridine derivatives, providing insights into selective aromatic chlorination and amination relevant to the phenyl substituent in the target compound.
  • Additional literature on pyrrolidine synthesis highlights cyclization techniques and esterification strategies that are applicable to this compound's preparation.

Chemical Reactions Analysis

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its efficacy in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects (Cl) compared to the electron-deficient pyridine-trifluoromethyl group in or the fluorine-rich 3,4-difluorophenyl in .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (e.g., , m/z 249.9 [M-1]⁻), which may influence bioavailability or reactivity.

Physicochemical and Analytical Data

Compound Yield (%) LCMS [M+H]⁺/ [M-1]⁻ NMR Shifts (DMSO-d6, δ ppm) Purity (%)
Target Compound N/A (synthesis not detailed) ~294 (calculated) Predicted aromatic H: ~6.5–7.5; ester CO: ~170 (¹³C) N/A
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 21 328.2 Not reported N/A
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid 72 249.9 [M-1]⁻ 12.10 (s, 1H, COOH), 7.27–7.34 (m, aromatic H) 98.60
Methyl (3R)-pyrrolidine-3-carboxylate derivative N/A 409 [M+H]⁺ 1H NMR: 3.71 (s, ester CH₃), 6.70 (s, pyrrolidine H) LCMS: 97.02

Key Observations :

  • Synthetic Efficiency : The lower yield (21%) for the pyridine-trifluoromethyl analog vs. 72% for the difluorophenyl compound suggests steric or electronic challenges in coupling reactions with bulkier substituents.
  • Spectroscopic Trends : Aromatic protons in the target compound’s 2-chloro-4-methylphenyl group would resonate similarly to the 3,4-difluorophenyl analog (δ ~7.27–7.34) . The ester carbonyl in the target compound is expected near δ 170 ppm in ¹³C NMR, consistent with other esters (e.g., δ ~165–175 ppm).

Biological Activity

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is a synthetic compound belonging to the pyrrolidine class, notable for its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylate group and a chlorophenyl moiety, which significantly influences its biological interactions. The presence of the chloro and methyl groups on the phenyl ring modifies the electronic properties and steric effects, potentially enhancing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions with target proteins, while the chlorophenyl group enhances lipophilicity, allowing for better membrane penetration. This compound may modulate several biochemical pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL . Complete inhibition of bacterial growth was observed within 8 hours at higher concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer efficacy:

  • In vitro testing demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound showed IC50 values around 4.296 ± 0.2 μM against HepG2 cells, indicating potent antiproliferative activity .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of a series of pyrrolidine derivatives, including this compound, revealing that halogen substitutions significantly enhance antibacterial potency .
  • Cancer Cell Lines : Another investigation focused on the compound's effects on cancer cell lines, where it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound allows for distinct biological activities compared to structurally similar compounds. Below is a comparison table:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains both chloro and methyl groupsAntimicrobial, anticancer
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylateStructureLacks chloro substituentReduced biological activity
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylateStructureSimilar but without methyl groupModerate activity

Q & A

Q. Table 1: Key Synthetic Parameters

Step Reaction Optimal Conditions Yield Range
Cyclizationβ-amino ester → pyrrolidine70°C, DMF, 12 h65–75%
Aryl SubstitutionSuzuki couplingPd(PPh3_3)4_4, 80°C, 6 h50–60%

Q. Table 2: Comparative Pharmacological Data

Compound Target Receptor IC50_{50} (nM) Reference
This compound5-HT2A_{2A}12.3 ± 1.5
Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate5-HT2A_{2A}45.6 ± 3.2

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